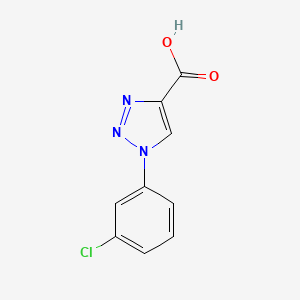

1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-6-2-1-3-7(4-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXGDURKRPWFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944901-58-0 | |

| Record name | 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

A common method for synthesizing triazole-based compounds involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This approach is widely used for forming the triazole core.

Reaction Conditions

Optimized reaction conditions for similar triazole compounds often involve:

- Solvent : Dimethyl sulfoxide (DMSO) or other polar solvents.

- Temperature : Elevated temperatures to ensure complete cyclization.

- Catalyst : Copper(I) salts like CuSO₄·5H₂O with sodium ascorbate as a reducing agent.

Purification and Characterization

Purification of the final product is crucial for achieving high purity. Techniques such as recrystallization or column chromatography are commonly used.

Purification Methods

| Method | Solvent System | Yield |

|---|---|---|

| Recrystallization | Ethanol/Water | >95% |

| Column Chromatography | Hexane/Ethyl Acetate | >95% |

Characterization Techniques

Key techniques for characterizing the structural integrity include:

- NMR Spectroscopy : To confirm the molecular structure.

- IR Spectroscopy : To identify functional groups, such as the carboxylic acid group.

- Mass Spectrometry : To confirm the molecular weight.

Research Findings and Challenges

The synthesis of triazole-based compounds like this compound presents several challenges, including optimizing reaction conditions to achieve high yields and purity. The use of advanced techniques such as continuous flow reactors can enhance efficiency.

Structure-Activity Relationship (SAR) Studies

SAR studies reveal that the substitution pattern on the triazole ring significantly influences bioactivity. The 3-chlorophenyl group enhances lipophilicity, while the carboxylic acid facilitates hydrogen bonding with biological targets.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is its potential as an antimicrobial agent. Research has indicated that triazole derivatives exhibit significant activity against a range of pathogens, including bacteria and fungi. The compound's structural features contribute to its efficacy in inhibiting microbial growth by interfering with vital biochemical pathways.

Anticancer Properties

Studies have also suggested that triazole derivatives may possess anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific mechanisms include the modulation of signaling pathways associated with cell proliferation and survival.

Agricultural Science

Fungicide Development

In agricultural applications, this compound has been explored as a potential fungicide. Its effectiveness against various fungal pathogens makes it a candidate for protecting crops from diseases. The compound's ability to disrupt the biosynthesis of ergosterol—a critical component of fungal cell membranes—enhances its fungicidal properties.

Plant Growth Regulation

Research indicates that triazole compounds can also act as plant growth regulators. They may influence plant development by modulating hormonal pathways, thus promoting growth and improving yield under certain conditions.

Materials Science

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials. For instance, it can serve as a building block in the preparation of polymers and other advanced materials with tailored properties for specific applications.

Corrosion Inhibition

Triazole compounds have been studied for their potential as corrosion inhibitors in metal surfaces. The compound’s ability to form stable complexes with metal ions can protect against oxidative damage in various environments.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations. |

| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines through modulation of PI3K/Akt signaling pathway. |

| Study C | Agricultural Applications | Showed effective control of fungal pathogens in field trials with improved crop yields. |

| Study D | Material Synthesis | Developed new polymer composites with enhanced thermal stability using triazole derivatives. |

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The triazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

1-(2-Aminophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

- Key Differences: Substituent: A 2-aminophenyl group replaces the 3-chlorophenyl group. Synthesis: Synthesized via CuAAC using 2-aminophenyl azide and propiolic acid . Structure: X-ray crystallography reveals a kink-like conformation with perpendicular phenyl and triazole rings. Intramolecular hydrogen bonding stabilizes the structure . Activity: Exhibits broad-spectrum antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative pathogens (e.g., Vibrio cholerae), with MIC values ranging from 8–32 µg/mL .

1-(4-Ethoxyphenyl)-5-Formyl-1H-1,2,3-Triazole-4-Carboxylic Acid

- Key Differences :

- Substituents : Contains a 4-ethoxyphenyl group and a formyl group at the 5-position.

- Synthesis : Prepared via base-catalyzed cyclization of aryl azides with β-ketoesters, followed by deprotection .

- Tautomerism : Exists in equilibrium with a cyclic hemiacetal tautomer (20% in solution), which may influence reactivity .

- Applications : The formyl group enables further derivatization, making it a versatile intermediate for synthesizing dyes or metal-chelating agents .

5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

- Key Differences: Substituents: Methyl groups at the triazole 5-position and phenyl 4-position. Synthesis: Derived from 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid via reaction with thionyl chloride and amines .

Physicochemical Properties

Key Research Findings

Antimicrobial Activity: The 2-aminophenyl analogue demonstrates superior antibacterial activity compared to the 3-chlorophenyl derivative, likely due to hydrogen-bonding interactions facilitated by the NH₂ group .

Structural Flexibility: The kink-like conformation of the 2-aminophenyl derivative optimizes interactions with bacterial targets, whereas the 3-chlorophenyl derivative’s planar structure may favor enzyme active sites .

Drug Development Potential: Triazole-carboxylic acids are prioritized for their metabolic stability and compatibility with bioisosteric replacement strategies (e.g., replacing pyrazole or imidazole cores) .

Biological Activity

1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 944901-58-0) is a member of the 1,2,3-triazole family, which has gained attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antifungal, antibacterial, antiviral, and anticancer applications. This article explores the biological activity of this compound based on recent research findings.

- Molecular Formula : C₉H₆ClN₃O₂

- Molecular Weight : 223.62 g/mol

- Structure : The structure features a triazole ring which is critical for its biological activity.

Antifungal Activity

Research indicates that triazole derivatives are effective against a range of fungal pathogens. The compound has been shown to inhibit the growth of fungi by disrupting ergosterol biosynthesis, a key component of fungal cell membranes.

Antibacterial Activity

The compound demonstrates significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and protein function.

Antiviral Activity

Recent studies have highlighted the potential of triazole compounds in inhibiting viral replication. Specifically, this compound has shown promising results against viruses such as SARS-CoV-2. Research indicates that it can effectively inhibit viral entry by targeting the spike protein.

Anticancer Activity

The compound has been evaluated for its anticancer properties in various cancer cell lines. It exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation through several pathways including the modulation of apoptotic markers.

Data Overview

Study on Antiviral Activity

A study conducted by Murugavel et al. focused on the molecular docking of triazole derivatives against the SARS-CoV-2 spike protein. The results showed that this compound had a binding energy indicative of strong interactions with key amino acids involved in viral entry (IC50 = 75.98 nM) .

Study on Anticancer Effects

In vitro studies on various cancer cell lines revealed that this compound exhibited significant cytotoxicity compared to standard chemotherapeutics. It was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Q & A

Q. What are the key steps for synthesizing 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction efficiency be monitored?

Methodological Answer: Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-chlorophenyl azide and a propargyl carboxylic acid derivative. Reaction efficiency is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation. For example, similar triazole derivatives use condensation reactions with sodium azide for cyclization . Purity is confirmed using melting point analysis (e.g., 206–207°C for analogous compounds) and HPLC (>96% purity) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the triazole ring.

- FTIR to identify carboxylic acid (-COOH) and triazole (C-N) functional groups.

- Mass spectrometry (MS) to verify molecular weight (C₉H₆ClN₃O₂; theoretical 223.62 g/mol).

- HPLC with UV detection for purity assessment (≥96% as per catalog data) .

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| ¹H NMR | δ 8.2–8.5 (triazole protons), δ 7.4–7.8 (chlorophenyl) | Structural confirmation |

| HPLC | Retention time matching, ≥96% area | Purity validation |

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Acute Toxicity (H301): Use PPE (gloves, lab coat, goggles) in fume hoods.

- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

- Waste Disposal: Neutralize carboxylic acid groups with dilute NaOH before disposal .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or functionalization of this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to predict regioselectivity in triazole formation (e.g., 1,4- vs. 1,5-isomers).

- Reaction Path Search: Tools like GRRM or AFIR can map energy barriers for azide-alkyne cycloaddition .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. water) on reaction kinetics .

Q. How to address contradictions in spectral data or unexpected byproducts?

Methodological Answer:

- Cross-Validation: Compare experimental NMR/MS data with computational predictions (e.g., via Gaussian or ORCA) .

- X-ray Crystallography: Resolve ambiguities in substituent positioning (e.g., single-crystal studies for analogous triazoles ).

- Isolation Techniques: Use preparative HPLC to isolate byproducts for structural analysis .

Q. What strategies improve regioselectivity in triazole ring formation?

Methodological Answer:

- Catalyst Tuning: Replace Cu(I) with Ru(II) for altered selectivity.

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) favor 1,4-regioisomers.

- Microwave Assistance: Enhance reaction homogeneity and reduce side reactions .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Bioisosteric Replacement: Substitute the 3-chlorophenyl group with fluorophenyl or methyl groups (see PubChem analogs ).

- Carboxylic Acid Modifications: Convert -COOH to esters or amides for solubility studies .

- Triazole Ring Functionalization: Introduce electron-withdrawing groups (e.g., -NO₂) to modulate reactivity .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental results?

Methodological Answer:

- Benchmarking: Validate DFT functionals (e.g., B3LYP vs. M06-2X) against crystallographic data .

- Error Analysis: Check for solvent or temperature effects omitted in simulations.

- Collaborative Workflows: Integrate ICReDD’s computational-experimental feedback loops .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.